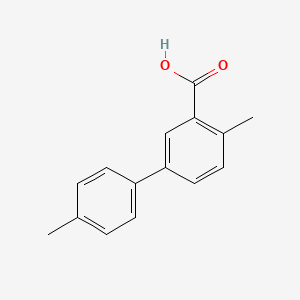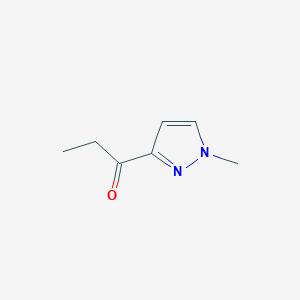
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea, also known as MPD-2, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
In addition to its potential anti-cancer and anti-inflammatory effects, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has also been shown to have effects on the central nervous system. In animal studies, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to enhance cognitive function and improve memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea and its effects on different cell types and signaling pathways. Finally, there is potential for the development of new derivatives of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea with improved stability and efficacy.
Synthesemethoden
The synthesis of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves the reaction of 3,5-dimethoxyphenyl isocyanate with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 167-169°C.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been studied for its potential use as a treatment for a variety of medical conditions, including cancer, neurodegenerative diseases, and inflammation. In preclinical studies, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-23-6-4-5-18(23)19(24-7-9-28-10-8-24)14-21-20(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-6,11-13,19H,7-10,14H2,1-3H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXMKPAZCRAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)




![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)


